![molecular formula C17H13N3O3S B2925718 N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide CAS No. 393837-70-2](/img/structure/B2925718.png)
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide, commonly known as MNTB, is a chemical compound that has been widely used in scientific research as a tool for studying various biological processes. MNTB is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell survival.
作用機序
MNTB is a potent inhibitor of PARP, which is an enzyme that plays a crucial role in DNA repair. PARP is activated in response to DNA damage and catalyzes the formation of poly(N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide) (PAR) chains on target proteins. PARylation of proteins is important for the recruitment of DNA repair factors to the site of damage. Inhibition of PARP by MNTB leads to the accumulation of DNA damage, which can trigger cell death pathways.
Biochemical and Physiological Effects:
MNTB has been shown to induce cell death in various cancer cell lines. The mechanism of cell death induced by MNTB is dependent on the cell type and the level of DNA damage. In some cell lines, MNTB induces apoptosis, whereas in others, it induces necrosis. MNTB has also been shown to sensitize cancer cells to radiation and chemotherapy.
実験室実験の利点と制限
MNTB is a potent and specific inhibitor of PARP, making it a valuable tool for studying the role of PARP in DNA repair and cell death pathways. MNTB has been shown to be effective in various cell types and animal models. However, MNTB has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
Future research on MNTB could focus on developing more potent and selective PARP inhibitors for use in cancer therapy. MNTB could also be used in combination with other DNA-damaging agents to enhance their efficacy. Further studies could also investigate the role of PARP inhibitors in other biological processes, such as inflammation and neurodegeneration.
Conclusion:
In conclusion, MNTB is a potent inhibitor of PARP that has been widely used in scientific research as a tool for studying various biological processes. MNTB has been shown to induce cell death in various cancer cell lines and sensitize cancer cells to radiation and chemotherapy. MNTB has some limitations, including its low solubility in water and potential toxicity at high concentrations. Future research on MNTB could focus on developing more potent and selective PARP inhibitors for use in cancer therapy and investigating the role of PARP inhibitors in other biological processes.
合成法
The synthesis of MNTB involves the reaction of 2-methyl-4-aminothiazole with 4-nitrobenzoyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain MNTB in its pure form. The yield of the synthesis is around 60%.
科学的研究の応用
MNTB has been extensively used in scientific research as a tool for studying DNA repair mechanisms, cell death pathways, and cancer biology. MNTB is a potent inhibitor of PARP, which is an enzyme that plays a crucial role in DNA repair. Inhibition of PARP by MNTB leads to the accumulation of DNA damage, which can trigger cell death pathways. MNTB has been used to study the role of PARP in various biological processes, including DNA damage response, cell cycle regulation, and apoptosis.
特性
IUPAC Name |
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c1-11-18-16(10-24-11)12-5-7-14(8-6-12)19-17(21)13-3-2-4-15(9-13)20(22)23/h2-10H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKXWOOPQXTYFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,4-dimethoxybenzamide](/img/structure/B2925636.png)

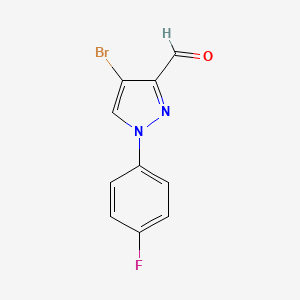
![6-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2925641.png)
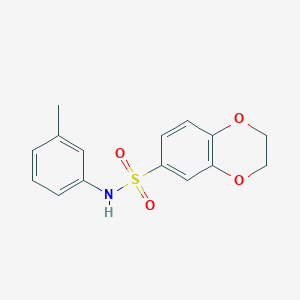
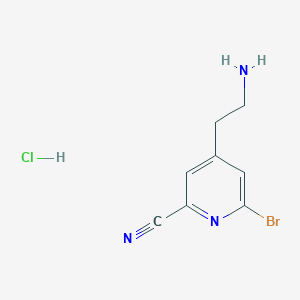
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2925649.png)

![7-phenyl-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2925653.png)
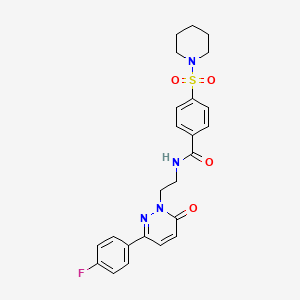
![2,4-Dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2925655.png)
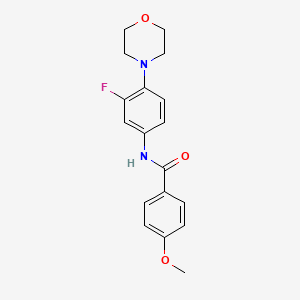
![N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2925657.png)
![3-[[5-[(3-Fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2925658.png)